
Fmoc-Aad(otBu)-OH
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Overview
Description
Fmoc-Aad(otBu)-OH (CAS: 159751-47-0) is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of α-aminoadipic acid (Aad), a non-proteinogenic amino acid with a six-carbon side chain. The tert-butyl (otBu) group protects the carboxylic acid moiety, making it a critical building block in solid-phase peptide synthesis (SPPS) . Its molecular formula is C25H29NO6 (MW: 439.5), and it is typically stored at -20°C in DMSO due to its sensitivity to heat and oxidizing agents . The compound is used in research to incorporate aminoadipic acid residues into peptides, enabling studies on peptide stability, aggregation, and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Aad(otBu)-OH typically involves the protection of the amino acid’s functional groups. The amino group is protected with the Fmoc group, while the side chain is protected with the otBu group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for the production of large quantities of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Aad(otBu)-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds using coupling reagents.
Cleavage: Removal of the otBu group using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU and DIPEA in DMF.
Cleavage: TFA in the presence of scavengers like water and triisopropylsilane (TIS) .
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotected amino acid can further react to form longer peptide chains.
Scientific Research Applications
Supramolecular Chemistry
Self-Healing Gels
One of the most notable applications of Fmoc-Aad(otBu)-OH is in the development of self-healing gels. Research indicates that when combined with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), this compound can form fibrillar networks that exhibit remarkable self-healing properties. The gel's recovery is attributed to the transient formation of cyclic anhydrides that can self-assemble into fibers due to π-stacking and hydrogen bonding interactions facilitated by the Fmoc group .
Mechanism of Action
The mechanism involves a chemical reaction cycle where this compound reacts with EDC to form a cyclic anhydride, which subsequently leads to the formation of a fibrillar network. The critical aggregation concentration (CAC) for this compound was determined to be approximately 0.5 mM, indicating its efficacy in forming stable assemblies in solution .
Drug Delivery Systems
This compound has potential applications in drug delivery due to its ability to form hydrogels that can encapsulate therapeutic agents. The hydrophobic nature of the Fmoc group enhances the loading capacity for hydrophobic drugs while allowing for controlled release profiles.
Case Study: Hydrogel Formation
In one study, hydrogels formed from Fmoc-modified peptides demonstrated excellent mechanical properties and stability, making them suitable for use as drug delivery vehicles. The gels can be tailored by adjusting the concentration of this compound and other co-assembling peptides, providing versatility in drug formulation .
Biocatalysis
The unique structural properties of this compound also lend themselves to applications in biocatalysis. By incorporating this compound into peptide-based catalysts, researchers have explored its ability to facilitate various chemical reactions under mild conditions.
Artificial Enzymes
Studies have shown that peptide assemblies derived from Fmoc-modified amino acids can mimic enzyme activity. For instance, hydrogels containing heme model compounds combined with Fmoc-modified peptides exhibited peroxidase-like activity, demonstrating their utility as artificial enzymes in catalysis .
Summary Table of Properties and Applications
Property/Application | Details |
---|---|
Chemical Structure | Fluorenylmethoxycarbonyl-protected alanine derivative with tert-butyl aspartic acid |
Self-Healing Gels | Forms fibrillar networks with EDC; exhibits recovery after damage |
Critical Aggregation Concentration (CAC) | Approximately 0.5 mM |
Drug Delivery Systems | Capable of encapsulating hydrophobic drugs; tunable release profiles |
Biocatalysis | Can mimic enzyme activity; used in artificial enzyme systems |
Mechanism of Action
The mechanism of action of Fmoc-Aad(otBu)-OH involves its incorporation into peptide chains during solid-phase synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the otBu group protects the side chain. These protecting groups are removed at specific stages to allow for the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application .
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acids
Structural and Functional Differences
Fmoc-Aad(otBu)-OH is compared below with structurally related Fmoc-protected amino acids, focusing on side-chain length, protecting groups, and applications:
Key Observations:
Side-Chain Length and Reactivity: this compound’s longer side chain (six carbons) provides greater flexibility and hydrophobicity compared to Fmoc-Asp(otBu)-OH (four carbons) and Fmoc-Glu(otBu)-OH (five carbons). This impacts peptide folding and aggregation .
Self-Assembly Behavior :
- Fmoc-Glu(otBu)-OH forms sphere-like structures at room temperature and transitions to broomstick morphologies upon heating. In contrast, Fmoc-Asp(otBu)-OH forms irregular rods regardless of temperature, highlighting the role of side-chain length in supramolecular assembly .
- This compound’s aggregation properties remain underexplored but are hypothesized to differ due to increased hydrophobicity .
Synthesis and Coupling Efficiency :
- This compound follows standard SPPS protocols (e.g., DIC/HOBt activation in DMF) . However, steric hindrance from its longer side chain may reduce coupling efficiency compared to Fmoc-Asp(otBu)-OH. For example, Fmoc-Arg(Pbf)-OH (similarly bulky) achieves 93% coupling efficiency only under optimized conditions (DIC/HOBt/DMAP, 3:1 molar ratio) .
Chiral Separation :
- Using 2,6-dimethyl-β-cyclodextrin (DM-β-CD) , Fmoc-Asp(otBu)-OH achieves a resolution of 2.54 in capillary electrophoresis, outperforming Fmoc-Val-OH (1.62). The Fmoc group’s interaction with the cyclodextrin cavity and hydrogen bonding with the carboxyl group drive this selectivity . This compound’s separation behavior is unstudied but may require modified conditions due to its extended side chain .
Safety and Handling: this compound is classified as harmful upon inhalation, skin contact, or ingestion, similar to other Fmoc-amino acids.
Biological Activity
Fmoc-Aad(otBu)-OH, known as N-Fmoc-α-aminoadipic acid-δ-t-butyl ester, is a compound of interest in peptide synthesis and biological research. Its unique structure and properties make it a valuable building block in the design of bioactive peptides. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.
This compound has the molecular formula C₂₅H₂₉NO₆ and a molecular weight of 439.508 g/mol. The compound features a 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during peptide assembly. The tert-butyl (t-Bu) ester provides stability and hydrophobicity, influencing the compound's solubility and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves solid-phase peptide synthesis techniques, where protected amino acids are sequentially coupled to form peptides. The use of coupling agents like DIC (1,3-diisopropylcarbodiimide) is common in these reactions to activate carboxylic acids for amide bond formation. The process allows for the efficient assembly of peptides with desired sequences while maintaining high purity levels.
1. Self-Healing Properties
Recent studies have highlighted the self-healing capabilities of this compound when incorporated into supramolecular gels. Research demonstrated that solutions containing this compound could form fibrillar assemblies that exhibited self-healing characteristics upon mechanical disruption. In a study published in Chemical Science, confocal microscopy showed that these gels could recover their mechanical strength significantly after being damaged, indicating potential applications in drug delivery systems and tissue engineering .
2. Analgesic Activity
In vivo studies have explored the analgesic properties of peptides synthesized using this compound as a building block. A study examining various peptide analogs found that modifications in hydrophobicity and structure influenced analgesic activity in animal models. The results indicated that certain configurations led to enhanced pain relief compared to standard treatments .
Table 1: Summary of Biological Studies Involving this compound
Future Directions
The versatility of this compound in peptide synthesis opens avenues for further research into its biological activities. Future studies may focus on:
- Targeted Drug Delivery : Investigating how this compound-based peptides can be utilized in targeted therapies.
- Tissue Engineering : Exploring the self-healing properties in more complex biological environments.
- Structure-Activity Relationships : Systematically studying how variations in peptide structure influence biological outcomes.
Q & A
Basic Research Questions
Q. What are the critical considerations for integrating Fmoc-Aad(OtBu)-OH into solid-phase peptide synthesis (SPPS) protocols?
this compound is used to introduce α-aminoadipic acid residues with a tert-butyl-protected side chain. Key considerations include:
- Coupling efficiency : Use activators like DIC/HOBt or HBTU/DIPEA to ensure complete coupling, as steric hindrance from the branched side chain may slow reaction kinetics .
- Deprotection : The tert-butyl (OtBu) group is acid-labile and requires cleavage with trifluoroacetic acid (TFA) during final resin cleavage .
- Purity : Verify low dipeptide and acetic acid impurity levels via HPLC (<1% by area) to prevent truncated sequences .
Q. How can researchers validate the structural integrity of this compound during peptide synthesis?
- Analytical methods : Use LC-MS (liquid chromatography-mass spectrometry) to confirm molecular weight and detect side products. MALDI-TOF is recommended for larger peptides (>3 kDa) .
- Orthogonal protection : Pair OtBu side-chain protection with acid-stable resins (e.g., Rink amide) to avoid premature deprotection during synthesis .
Q. What are the storage and stability guidelines for this compound?
- Store at -20°C in a desiccator to prevent hydrolysis of the Fmoc group.
- Stability in DMF or DCM solutions is limited to 24–48 hours at 4°C; prolonged exposure leads to Fmoc degradation .
Advanced Research Questions
Q. How can researchers address low coupling efficiency of this compound in sterically hindered peptide sequences?
- Optimized activation : Replace DIC with COMU or Oxyma Pure, which reduce racemization and improve coupling rates for bulky residues .
- Double coupling : Perform two sequential couplings with fresh reagents to ensure >99% completion, monitored by Kaiser or chloranil tests .
- Microwave-assisted synthesis : Apply controlled heating (50–60°C) to enhance reaction kinetics without compromising Fmoc stability .
Q. What strategies mitigate side reactions during OtBu deprotection in acidic conditions?
- Scavengers : Add 2.5% water and 2.5% triisopropylsilane (TIS) to TFA to suppress tert-butyl cation-mediated side reactions (e.g., alkylation of Trp or Met) .
- Stepwise cleavage : For sensitive sequences, use 50% TFA in DCM for 1 hour before full cleavage to minimize aggregation .
Q. How does this compound perform in the synthesis of cyclic or constrained peptides?
- Backbone modification : The α-aminoadipic acid’s extended side chain facilitates cyclization via lactam bridges. Use this compound with orthogonal Alloc or Dde protection on lysine residues for selective deprotection .
- Aggregation control : Incorporate 10% DMSO in DMF during cyclization to reduce β-sheet formation, a common issue with hydrophobic sequences .
Q. What analytical challenges arise when characterizing peptides containing this compound?
- Mass spectrometry artifacts : The OtBu group’s lability can generate ambiguous fragments. Use high-resolution MS (HRMS) or post-source decay (PSD) analysis to distinguish between intentional modifications and degradation .
- HPLC method optimization : Employ gradient elution with 0.1% TFA in water/acetonitrile to resolve peaks for closely related impurities (e.g., diastereomers) .
Q. How can this compound be utilized in non-peptide applications, such as small-molecule drug discovery?
- Heterocycle synthesis : The carboxylic acid and amino groups enable its use as a building block for dihydroquinazolinone derivatives. React with primary amines and sulfonyl chlorides under microwave conditions (100°C, 30 min) to generate libraries for anticancer screening .
- Bioconjugation : Activate the carboxyl group with NHS esters for site-specific labeling of proteins or nanoparticles .
Q. Methodological Resources
- Coupling protocols : Refer to Novabiochem® technical articles for Fmoc-SPPS workflows .
- Deprotection guidelines : Shannon’s revised ionic radii data inform solvent selection for optimal OtBu cleavage .
- Troubleshooting : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental designs addressing synthesis challenges .
Properties
Molecular Formula |
C25H28NO6- |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/p-1/t21-/m0/s1 |
InChI Key |
FFLAQPKWVSSKJC-NRFANRHFSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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